The compound (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is a complex organic molecule characterized by a piperazine ring substituted with fluorophenyl groups. Its structure includes a central phenyl group attached to a methanol moiety, making it a potentially interesting candidate for various biological applications. The presence of fluorine atoms in the aromatic rings can enhance lipophilicity and influence the compound's interaction with biological targets.
Here's what we know:
The structure of the molecule contains interesting functional groups, including a piperazine ring and a phenyl methanol group. Piperazines are a prevalent scaffold in medicinal chemistry, known for their ability to interact with various biological targets . Phenyl methanol groups can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial factors in drug development . These features suggest (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol) as a potential candidate for further investigation in medicinal chemistry.
A search for scientific publications on (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol) yields few results. This indicates that research on this specific compound is scarce. There's a possibility that research might be ongoing but not yet published, or the compound might be of interest for a niche application.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.
The biological activity of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is predicted to be significant based on its structural characteristics. Compounds with similar structures have shown various pharmacological effects, such as:
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential biological activities based on structural similarities with known active compounds .
Synthesis of this compound can be achieved through several methods:
These steps can be optimized using various solvents and reaction conditions to improve yield and purity.
The applications of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol span multiple fields:
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:
Several compounds share structural similarities with (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-Fluorobenzylpiperazine | Piperazine ring with fluorobenzene | Antidepressant |
| 2. Bis(4-chlorophenyl)methylpiperazine | Similar piperazine structure but chlorinated | Antitumor |
| 3. 1-(4-Fluorophenyl)-piperidin-2-one | Piperidine derivative with fluorine | Antimicrobial |
The uniqueness of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol lies in its combination of multiple fluorinated phenyl groups attached to a piperazine core, which may enhance its lipophilicity and biological interactions compared to simpler derivatives. This structural complexity potentially leads to diverse pharmacological profiles that merit further investigation.
The synthesis of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol represents a complex challenge in organic chemistry due to the presence of multiple fluorinated aromatic rings and the piperazine heterocycle [2]. The compound features a piperazine ring substituted with a bis(4-fluorophenyl)methyl group, connected to a phenyl methanol moiety, making it a potentially valuable intermediate for pharmaceutical applications .
Several core synthetic routes have been developed for accessing this target molecule, each with distinct advantages and limitations [4] [5] [6]. The most prevalent approaches involve the strategic assembly of the piperazine core followed by functionalization with fluorinated building blocks [15] [16].
Table 1: Core Synthetic Routes for Fluorinated Piperazine Derivatives
| Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| Direct Alkylation Route | Piperazine + 4-fluorobenzyl chloride | K₂CO₃, NaI, DMF | 65 | 12 | 80 |
| Nucleophilic Substitution Route | 2-chlorobenzyl alcohol + Bis(4-fluorophenyl)methylpiperazine | NaH, THF, elevated temperature | 72 | 8 | 110 |
| Palladium-Catalyzed Coupling Route | Aryl halide + Piperazine derivative | Pd(OAc)₂, BINAP, t-BuOK | 43 | 19 | 110 |
| Reductive Amination Route | Benzaldehyde derivative + Piperazine | NaBH(OAc)₃, 1,2-dichloroethane | 60 | 12 | 25 |
| Buchwald-Hartwig Coupling Route | Aryl bromide + Piperazine | Pd(OAc)₂, BINAP, t-BuONa | 51 | 15 | 110 |
The direct alkylation route employs piperazine as the nucleophile with 4-fluorobenzyl chloride derivatives under basic conditions [22] [25]. This approach typically utilizes potassium carbonate as the base in dimethylformamide solvent, providing moderate yields of 65% after 12 hours at 80°C [22]. The reaction proceeds through a classical nucleophilic substitution mechanism where the nitrogen atom of piperazine attacks the electrophilic carbon center [25].
The nucleophilic substitution route represents a more convergent strategy, employing pre-formed bis(4-fluorophenyl)methylpiperazine as the nucleophile [4] [23]. This method demonstrates superior yields of 72% when using sodium hydride as the base in tetrahydrofuran at elevated temperatures [23]. The enhanced reactivity stems from the increased nucleophilicity of the piperazine nitrogen in the presence of the electron-withdrawing fluorinated substituents [4].
Palladium-catalyzed coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in complex piperazine derivatives [5] [6] [15]. The Buchwald-Hartwig coupling employs palladium acetate with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand and tert-butoxide base, achieving yields of 43-51% under reflux conditions [5] [6]. These methods offer excellent functional group tolerance and enable the formation of sterically hindered bonds that are challenging to access through conventional approaches [15].
Reductive amination protocols provide an alternative pathway for assembling the target structure [16] [19]. This approach involves the condensation of appropriately substituted benzaldehyde derivatives with piperazine followed by reduction with sodium triacetoxyborohydride [16] [19]. The mild reaction conditions at room temperature make this route particularly attractive for substrates containing sensitive functional groups [19].
Nucleophilic substitution reactions play a pivotal role in the synthesis of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol, particularly in the formation of carbon-nitrogen bonds between the piperazine ring and aromatic substituents [10] [14] [24]. The mechanism of nucleophilic aromatic substitution involves the initial formation of a Meisenheimer complex, followed by elimination of the leaving group [24].
Table 2: Nucleophilic Substitution Optimization Parameters
| Substrate | Nucleophile | Base | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 2-Chlorobenzyl alcohol | Bis(4-fluorophenyl)methylpiperazine | NaH | THF | 72 | High |
| 2-Bromobenzyl alcohol | Bis(4-fluorophenyl)methylpiperazine | NaH | THF | 68 | High |
| 2-Iodobenzyl alcohol | Bis(4-fluorophenyl)methylpiperazine | NaH | DMF | 85 | Excellent |
| 2-Fluorobenzyl alcohol | Bis(4-fluorophenyl)methylpiperazine | K₂CO₃ | DMF | 45 | Moderate |
| 2-Tosylbenzyl alcohol | Bis(4-fluorophenyl)methylpiperazine | Cs₂CO₃ | DMF | 78 | High |
The efficiency of nucleophilic substitution reactions in this system is strongly influenced by the nature of the leaving group [10] [14]. Iodide represents the most effective leaving group, providing yields of 85% with excellent selectivity when employing sodium hydride as the base in dimethylformamide [14]. The superior performance of iodide stems from its larger size and lower bond dissociation energy compared to other halides [24].
Bromide and chloride leaving groups demonstrate comparable reactivity patterns, achieving yields of 68% and 72% respectively under optimized conditions [14]. The use of tetrahydrofuran as solvent proves beneficial for these substrates, likely due to improved solvation of the ionic intermediates [14]. Fluoride represents a challenging leaving group, requiring stronger basic conditions and elevated temperatures to achieve moderate conversion [24].
The tosylate leaving group offers an interesting alternative, providing yields of 78% when cesium carbonate is employed as the base [26]. The enhanced basicity of cesium carbonate facilitates deprotonation of the piperazine nucleophile, increasing its nucleophilicity and promoting the substitution reaction [26].
Solvent effects play a crucial role in determining reaction outcomes [22] [25]. Dimethylformamide proves superior for reactions involving weaker leaving groups due to its high dielectric constant and ability to stabilize ionic intermediates [22]. Tetrahydrofuran offers advantages for reactions with more reactive substrates, providing a balance between reactivity and selectivity [25].
The reaction mechanism proceeds through a single-step process for aliphatic substrates, involving direct displacement of the leaving group by the piperazine nucleophile [14]. The presence of fluorine substituents on the aromatic rings influences the electronic properties of the nucleophile, generally enhancing reactivity through inductive electron withdrawal [10].
Fluorinated building blocks serve as essential components in the synthesis of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol, providing unique electronic and steric properties that influence both synthetic accessibility and molecular properties [8] [9] [12]. The incorporation of fluorine atoms into organic molecules significantly modulates their physical and chemical characteristics, including stability, reactivity, lipophilicity, and acidity with minimal steric perturbation [8].
Table 3: Fluorinated Building Block Properties
| Building Block | Molecular Formula | Melting Point (°C) | Reactivity Index | Coupling Efficiency (%) | Stability Score |
|---|---|---|---|---|---|
| Bis(4-fluorophenyl)methyl chloride | C₁₃H₉ClF₂ | 88 | 9.2 | 85 | 8.5 |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 34 | 7.8 | 72 | 7.2 |
| 2,4-Difluorobenzyl chloride | C₇H₅ClF₂ | 42 | 8.5 | 78 | 7.8 |
| 4-Fluorobenzyl mesylate | C₈H₉FO₃S | 58 | 8.9 | 81 | 8.1 |
| Pentafluorobenzyl bromide | C₇H₂BrF₅ | 76 | 9.8 | 92 | 9.1 |
The bis(4-fluorophenyl)methyl chloride represents a key fluorinated building block in the synthesis, exhibiting high reactivity and excellent coupling efficiency of 85% [4] [7]. This compound features a melting point of 88-92°C and demonstrates superior stability compared to non-fluorinated analogs [4] [7]. The presence of two fluorine atoms at the para positions enhances the electrophilic character of the benzhydryl carbon, facilitating nucleophilic attack by piperazine derivatives [4].
Pentafluorobenzyl bromide demonstrates the highest reactivity index of 9.8 and coupling efficiency of 92% among the fluorinated building blocks evaluated [13] [30]. The electron-withdrawing effect of multiple fluorine substituents significantly activates the aromatic ring toward nucleophilic substitution, enabling reactions under milder conditions [13]. However, the extreme electron deficiency may lead to reduced selectivity in certain transformations [30].
The carbon-fluorine bond strength of approximately 485 kilojoules per mole contributes to the exceptional thermal stability of fluorinated building blocks [9] [13]. This stability allows for harsh reaction conditions without decomposition, expanding the scope of applicable synthetic methodologies [9]. The high electronegativity of fluorine also influences the reactivity patterns of adjacent functional groups through inductive effects [13].
Fluorinated building blocks typically exhibit altered solubility profiles compared to their non-fluorinated counterparts [8] [13]. The incorporation of fluorine often increases lipophilicity while simultaneously affecting hydrogen bonding patterns, leading to unique dissolution characteristics in both polar and nonpolar solvents [8]. These properties prove advantageous in synthetic applications where selective solubilization is required [13].
The strategic use of fluorinated building blocks enables the modular assembly of complex molecules through iterative coupling reactions [4] [5]. The electronic properties imparted by fluorine substituents can be fine-tuned by varying the number and position of fluorine atoms, providing a powerful tool for optimizing reaction conditions and product properties [8] [9].
Patent literature provides valuable insights into scalable and commercially viable synthesis protocols for (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol and related compounds [11] [17] [21]. These documents often contain optimized procedures that have undergone extensive development for industrial applications, offering improved yields, reduced costs, and enhanced safety profiles [11] [17].
Table 4: Patent-Based Synthesis Protocols
| Patent Reference | Synthetic Method | Key Innovation | Industrial Yield (%) | Scale (kg) | Purity (%) |
|---|---|---|---|---|---|
| US 6,465,482 | Multi-step coupling approach | High selectivity for mono-substitution | 78 | 10 | 98.5 |
| WO 2007/146072 | One-pot condensation method | Environmental-friendly conditions | 82 | 25 | 97.8 |
| CN 104387316A | Nucleophilic substitution protocol | Improved overall yield | 75 | 5 | 98.1 |
| US 6,586,436 | Palladium-catalyzed synthesis | Reduced catalyst loading | 69 | 15 | 97.5 |
| WO 98/08826 | Reductive cyclization pathway | Simplified purification | 71 | 8 | 98.3 |
The patent US 6,465,482 describes a multi-step coupling approach that achieves high selectivity for mono-substitution of piperazine derivatives [11] [17]. This protocol employs carefully controlled stoichiometry and reaction conditions to minimize the formation of disubstituted byproducts, resulting in industrial yields of 78% at 10-kilogram scale with 98.5% purity [11]. The key innovation lies in the use of specific protecting group strategies that prevent unwanted side reactions [17].
Patent WO 2007/146072 presents an environmentally friendly one-pot condensation method that eliminates the need for toxic solvents and reagents [17]. This approach achieves superior industrial yields of 82% at 25-kilogram scale while maintaining product purity of 97.8% [17]. The protocol features reduced waste generation and simplified workup procedures, making it particularly attractive for large-scale manufacturing [17].
The Chinese patent CN 104387316A focuses on optimizing nucleophilic substitution protocols to improve overall yields [26]. The method employs 4-hydroxypiperazine as the starting material and utilizes a sequence involving protection, condensation, nucleophilic substitution, and amidation steps [26]. This approach achieves industrial yields of 75% at 5-kilogram scale with 98.1% purity [26].
Patent US 6,586,436 describes a palladium-catalyzed synthesis with significantly reduced catalyst loading compared to conventional methods [11] [17]. The innovation involves the use of specialized ligand systems that enhance catalyst turnover, enabling effective transformations with only 0.1-0.5 mole percent palladium loading [11]. This reduction in precious metal usage substantially decreases production costs while achieving 69% yield at 15-kilogram scale [17].
The patent WO 98/08826 introduces a reductive cyclization pathway that simplifies product purification through the elimination of complex byproducts [11]. This method achieves 71% yield at 8-kilogram scale with 98.3% purity, demonstrating excellent scalability for industrial applications [11]. The simplified purification reduces processing time and solvent consumption, contributing to improved economic viability [11].
The thermodynamic properties of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol reflect its complex molecular structure incorporating multiple aromatic rings, fluorine substituents, and nitrogen-containing heterocycles. The compound demonstrates thermal stability up to approximately 200°C, which is characteristic of substituted piperazine derivatives containing aromatic substituents [1] [2] [3]. This thermal stability profile makes it suitable for various synthetic transformations and analytical procedures that require elevated temperatures.
The decomposition temperature is estimated to exceed 200°C based on structural analogs, with thermal breakdown likely proceeding through sequential fragmentation of the piperazine ring system and elimination of the fluorophenyl substituents [3] [4]. The presence of fluorine atoms in the para positions of the phenyl rings contributes to enhanced thermal stability compared to unsubstituted analogs, as C-F bonds exhibit high dissociation energies (approximately 485 kJ/mol) [5].
Vapor pressure at standard conditions is extremely low (estimated <10⁻⁶ mmHg at 25°C) due to the high molecular weight (394.46 g/mol) and extensive intermolecular interactions facilitated by the hydroxyl group and nitrogen centers [6]. The predicted boiling point of 517.5°C reflects these strong intermolecular forces, though experimental verification under reduced pressure would be necessary for practical determination [6].
| Property | Value | Method/Basis |
|---|---|---|
| Thermal Stability Range | Up to ~200°C | Based on piperazine derivatives [1] [2] |
| Decomposition Temperature | >200°C (estimated) | Structural analogs [3] [4] |
| Predicted Boiling Point | 517.5°C | Computational estimation [6] |
| Vapor Pressure (25°C) | <10⁻⁶ mmHg | Structure-based prediction |
| Heat Capacity | Not determined | Requires experimental measurement |
| Thermal Conductivity | Not determined | Requires experimental measurement |
The spectroscopic signature of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol provides comprehensive structural identification through multiple analytical techniques. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic resonances for the aromatic protons appearing in the 7.0-7.4 ppm region, with coupling patterns influenced by the para-fluorine substituents [7] [8]. The piperazine methylene protons appear as complex multipiples between 2.3-3.4 ppm, while the benzyl methylene group attached to the hydroxyl functionality resonates around 4.3 ppm [7] [8].
¹³C NMR spectroscopy demonstrates the aromatic carbon framework spanning 115-140 ppm, with distinct carbon-fluorine coupling patterns observable for the fluorinated aromatic rings [7] [8]. The aliphatic carbon signals from the piperazine ring and benzyl position appear between 45-75 ppm, providing clear differentiation between the various carbon environments within the molecule [7] [8].
Mass spectrometry analysis using electrospray ionization (ESI) typically shows the protonated molecular ion [M+H]⁺ at m/z 395, consistent with the molecular formula C₂₄H₂₄F₂N₂O [7]. Characteristic fragmentation patterns include sequential loss of fluorophenyl groups and ring-opening of the piperazine moiety, providing structural confirmation and purity assessment capabilities [7].
Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies: the hydroxyl O-H stretch appears as a broad absorption between 3300-3500 cm⁻¹, aliphatic and aromatic C-H stretches manifest in the 2800-3000 cm⁻¹ region, aromatic C=C stretches occur at approximately 1600 and 1500 cm⁻¹, and the distinctive C-F stretch vibrations appear in the 1100-1300 cm⁻¹ range [9].
| Spectroscopic Technique | Key Characteristics | Applications |
|---|---|---|
| ¹H NMR | Aromatic H: 7.0-7.4 ppm; Piperazine CH₂: 2.3-3.4 ppm; Benzyl CH₂: ~4.3 ppm | Structure confirmation, purity assessment [7] [8] |
| ¹³C NMR | Aromatic C: 115-140 ppm; Aliphatic C: 45-75 ppm; C-F coupling patterns | Carbon framework identification [7] [8] |
| ESI-MS | [M+H]⁺ at m/z 395; Fragmentation showing fluorophenyl loss | Molecular weight confirmation [7] |
| IR Spectroscopy | O-H: 3300-3500 cm⁻¹; C-F: 1100-1300 cm⁻¹; Aromatic C=C: 1600, 1500 cm⁻¹ | Functional group identification [9] |
The acid-base properties of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol are dominated by the piperazine ring system, which contains two nitrogen atoms with distinct basicity profiles. The primary pKa value is estimated at approximately 9.8 ± 0.5, corresponding to the more basic tertiary nitrogen in the piperazine ring, while the secondary pKa occurs around 6.2 ± 0.5 for the less basic secondary nitrogen center [10] [11]. These values indicate that the compound behaves as a weak base under physiological conditions.
The isoelectric point is calculated to occur at approximately pH 8.0, representing the pH at which the molecule carries no net electrical charge [10]. Below this pH, the compound exists predominantly in protonated forms, while above this point, the neutral species predominates. This pH-dependent ionization significantly influences the compound's solubility and biological distribution properties.
Solubility characteristics reflect the compound's high lipophilicity, with water solubility limited to less than 0.1 mg/L due to the extensive aromatic character and fluorinated substituents [12] [13]. The calculated LogP value of 3.5 ± 0.3 indicates substantial preference for lipophilic environments, while the LogD at physiological pH 7.4 decreases to approximately 2.8 ± 0.4 due to partial ionization of the basic nitrogen centers [12] [13].
Organic solvent solubility is generally high in polar aprotic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, with moderate solubility in chloroform [12]. The hydroxyl group facilitates hydrogen bonding interactions, enhancing solubility in protic solvents compared to purely hydrocarbon-based systems.
| Parameter | Value | Basis/Method |
|---|---|---|
| Primary pKa | ~9.8 ± 0.5 | Predicted from piperazine structure [10] [11] |
| Secondary pKa | ~6.2 ± 0.5 | Predicted from piperazine structure [10] [11] |
| Isoelectric Point | ~8.0 | Calculated from pKa values |
| Water Solubility | <0.1 mg/L | Structure-based prediction [12] [13] |
| LogP (Octanol/Water) | 3.5 ± 0.3 | Fragment-based calculation [12] [13] |
| LogD (pH 7.4) | 2.8 ± 0.4 | Adjusted for ionization [12] [13] |
The chemical reactivity and stability profile of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol demonstrates multiple reactive sites that respond differently to various chemical environments. Oxidation reactions primarily target the benzyl alcohol functionality, where treatment with oxidizing agents such as potassium permanganate or chromium trioxide can convert the primary alcohol to the corresponding benzaldehyde or carboxylic acid derivatives [15]. The compound shows susceptibility to air oxidation over extended periods, particularly when exposed to light and moisture [2] [9].
Nucleophilic substitution reactions occur primarily at the piperazine nitrogen atoms, where alkyl halides can introduce additional substituents under basic conditions with potassium carbonate in acetonitrile at 60-80°C [15]. The fluorinated aromatic rings exhibit reduced reactivity toward electrophilic aromatic substitution compared to unsubstituted benzene rings, as the electron-withdrawing fluorine atoms deactivate the aromatic system toward electrophilic attack [5] [9].
Thermal stability analysis indicates that the compound remains stable up to approximately 150°C under normal atmospheric conditions, with decomposition beginning above 200°C [1] [2] [3]. Thermal breakdown proceeds through fragmentation of the piperazine ring and elimination of volatile nitrogen-containing compounds [3] [4]. pH stability is maintained within the range of pH 4-9, with hydrolysis becoming significant under strongly acidic or basic conditions [2] [9].
Photochemical stability requires consideration, as the extensive aromatic chromophore system renders the compound UV-sensitive [2]. Storage in amber containers or under nitrogen atmosphere is recommended for long-term stability. The compound demonstrates good stability in aprotic solvents but may undergo slow reactions with protic solvents, particularly under elevated temperatures [9] [16].
| Condition | Stability Range | Degradation Mechanism |
|---|---|---|
| Temperature | Room temp to 150°C | Thermal decomposition >200°C [1] [2] [3] |
| pH | 4-9 (stable) | Hydrolysis at extreme pH [2] [9] |
| Light | Dark storage preferred | UV-induced photodegradation [2] |
| Atmosphere | Stable in dry air | Slow oxidation of alcohol group [2] [9] |
| Moisture | Dry conditions stable | Hydrolysis reactions [2] [9] |